(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid
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Overview
Description
(S)-4-(tert-Butoxy)-2-(®-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxy group and a cyclopenta[b]pyridin ring system. Its synthesis and reactivity make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-(®-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]pyridin ring system and the introduction of the tert-butoxy group. The reaction conditions often involve the use of strong bases and acids, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-2-(®-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-4-(tert-Butoxy)-2-(®-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-(®-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(2S)-2-[(6R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)9-12(15(19)20)11-7-10-5-4-6-17-13(10)8-11/h4-6,11-12H,7-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 |
InChI Key |
YWUKNKOCKSBLHQ-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]([C@@H]1CC2=C(C1)N=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1CC2=C(C1)N=CC=C2)C(=O)O |
Origin of Product |
United States |
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